(1E)-N-Dodecyl-2-ethylhexan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Dodecyl-2-ethylhexan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound is notable for its long alkyl chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Dodecyl-2-ethylhexan-1-imine typically involves the condensation reaction between dodecylamine and 2-ethylhexanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. The reaction mixture is usually refluxed in a suitable solvent such as toluene or benzene, and a dehydrating agent like molecular sieves is often added to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Dodecyl-2-ethylhexan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
(1E)-N-Dodecyl-2-ethylhexan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of membrane proteins due to its amphiphilic nature.
Industry: Used as a surfactant or emulsifying agent in various industrial processes.
Mechanism of Action
The mechanism of action of (1E)-N-Dodecyl-2-ethylhexan-1-imine involves its interaction with biological membranes. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting membrane-bound proteins and pathways. This can lead to changes in cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-Dodecyl-2-ethylhexan-1-amine
- (1E)-N-Dodecyl-2-ethylhexan-1-nitrile
- (1E)-N-Dodecyl-2-ethylhexan-1-oxime
Uniqueness
(1E)-N-Dodecyl-2-ethylhexan-1-imine is unique due to its specific imine functional group combined with a long alkyl chain. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
142116-49-2 |
---|---|
Molecular Formula |
C20H41N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-dodecyl-2-ethylhexan-1-imine |
InChI |
InChI=1S/C20H41N/c1-4-7-9-10-11-12-13-14-15-16-18-21-19-20(6-3)17-8-5-2/h19-20H,4-18H2,1-3H3 |
InChI Key |
BMTHITJOQJYAGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.